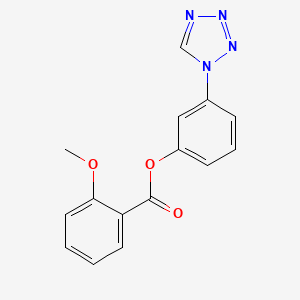
3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate: is an organic compound that features a tetrazole ring and a methoxybenzoate esterThe tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable component in the synthesis of pharmaceuticals and other complex molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate typically involves the formation of the tetrazole ring followed by esterification. One common method for synthesizing tetrazole derivatives is the [3+2] cycloaddition reaction between azides and nitriles. For instance, the tetrazole ring can be formed by reacting an aromatic nitrile with sodium azide in the presence of a catalyst such as zinc chloride .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of microwave-assisted reactions to enhance reaction rates and yields. The use of eco-friendly solvents and conditions, such as water as a solvent and moderate temperatures, is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the ester group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology: The compound’s tetrazole ring is known for its bioisosteric properties, which means it can mimic the behavior of other functional groups in biological systems. This makes it useful in the design of pharmaceuticals, where it can enhance the stability and bioavailability of drugs .
Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antibacterial, and antifungal agent. The tetrazole ring’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .
Wirkmechanismus
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1H-tetrazole: A simpler tetrazole derivative used in various chemical reactions.
2-methoxybenzoic acid: The parent compound of the ester group in 3-(1H-tetrazol-1-yl)phenyl 2-methoxybenzoate.
Tetrazole derivatives: Compounds like 5-substituted tetrazoles, which share the tetrazole ring but have different substituents.
Uniqueness: this compound is unique due to the combination of the tetrazole ring and the methoxybenzoate ester. This combination imparts specific chemical and biological properties that are not found in simpler tetrazole derivatives or methoxybenzoic acid .
Eigenschaften
Molekularformel |
C15H12N4O3 |
|---|---|
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
[3-(tetrazol-1-yl)phenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C15H12N4O3/c1-21-14-8-3-2-7-13(14)15(20)22-12-6-4-5-11(9-12)19-10-16-17-18-19/h2-10H,1H3 |
InChI-Schlüssel |
BWMDZWQYPVHAJX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluoro-4-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318695.png)
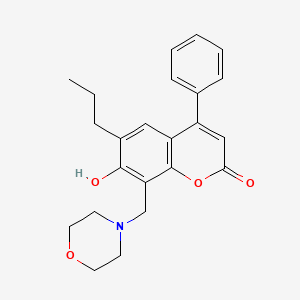
![N-benzyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11318705.png)
![4-Methoxyphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11318711.png)
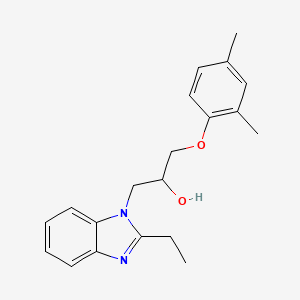
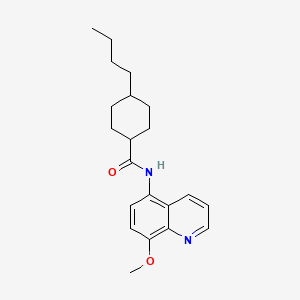
![N-[(4-ethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11318724.png)
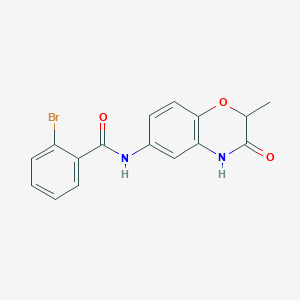
![2-(2-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11318740.png)
![2-[2,2-dimethyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]-N-(4-fluorobenzyl)ethanamine](/img/structure/B11318743.png)
![2-{2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-yl}-N-(pyridin-2-ylmethyl)ethanamine](/img/structure/B11318746.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318754.png)
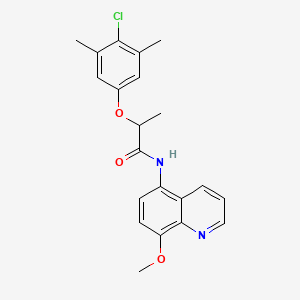
![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11318768.png)
